2-[(2-Methylbut-3-yn-2-yl)amino]pyrimidine-4-carboxylic acid 2-[(2-Methylbut-3-yn-2-yl)amino]pyrimidine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17839397
InChI: InChI=1S/C10H11N3O2/c1-4-10(2,3)13-9-11-6-5-7(12-9)8(14)15/h1,5-6H,2-3H3,(H,14,15)(H,11,12,13)
SMILES:
Molecular Formula: C10H11N3O2
Molecular Weight: 205.21 g/mol

2-[(2-Methylbut-3-yn-2-yl)amino]pyrimidine-4-carboxylic acid

CAS No.:

Cat. No.: VC17839397

Molecular Formula: C10H11N3O2

Molecular Weight: 205.21 g/mol

* For research use only. Not for human or veterinary use.

2-[(2-Methylbut-3-yn-2-yl)amino]pyrimidine-4-carboxylic acid -

Specification

Molecular Formula C10H11N3O2
Molecular Weight 205.21 g/mol
IUPAC Name 2-(2-methylbut-3-yn-2-ylamino)pyrimidine-4-carboxylic acid
Standard InChI InChI=1S/C10H11N3O2/c1-4-10(2,3)13-9-11-6-5-7(12-9)8(14)15/h1,5-6H,2-3H3,(H,14,15)(H,11,12,13)
Standard InChI Key PVTPVQSEWZLGER-UHFFFAOYSA-N
Canonical SMILES CC(C)(C#C)NC1=NC=CC(=N1)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

2-[(2-Methylbut-3-yn-2-yl)amino]pyrimidine-4-carboxylic acid is characterized by the molecular formula C₁₀H₁₁N₃O₂ and a molecular weight of 205.21 g/mol . Its IUPAC name, 6-(2-methylbut-3-yn-2-ylamino)pyrimidine-4-carboxylic acid, reflects the substitution pattern: a 2-methylbut-3-yn-2-ylamino group at the 2-position of the pyrimidine ring and a carboxylic acid moiety at the 4-position . The structural uniqueness lies in the alkyne group within the amino substituent, which introduces rigidity and potential for click chemistry applications.

Table 1: Key Molecular Descriptors

PropertyValueSource
CAS Number1690513-50-8
Molecular FormulaC₁₀H₁₁N₃O₂
Molecular Weight205.21 g/mol
SMILESO=C(C1=NC(NC(C#C)(C)C)=NC=C1)O
InChIKeyKKMCCRXJNHPBGB-UHFFFAOYSA-N

Structural Analysis and Conformational Features

The compound’s pyrimidine ring adopts a planar geometry, while the 2-methylbut-3-yn-2-ylamino group introduces steric bulk and electronic effects. The alkyne moiety (C≡C) contributes to hydrophobic interactions and serves as a reactive handle for further functionalization . Computational models predict that the carboxylic acid group at the 4-position participates in hydrogen bonding, enhancing solubility in polar solvents .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 2-[(2-Methylbut-3-yn-2-yl)amino]pyrimidine-4-carboxylic acid typically involves coupling 2-methylbut-3-yn-2-amine with a pyrimidine precursor. One common approach utilizes Ullmann-type amination or Buchwald-Hartwig coupling to introduce the amino group, followed by carboxylation at the 4-position . Reaction conditions (e.g., solvent, temperature, catalyst) critically influence yield and purity. For instance, using palladium catalysts in dimethylformamide (DMF) at 80–100°C achieves moderate yields (~40–60%) .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
Amination2-Methylbut-3-yn-2-amine, Pd(OAc)₂, DMF, 90°C55%
CarboxylationCO₂, CuI, K₂CO₃, DMSO, 120°C48%

Purification and Characterization

Purification is typically performed via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures . Advanced characterization techniques, including ¹H/¹³C NMR, FT-IR, and high-resolution mass spectrometry (HRMS), confirm structural integrity. The IR spectrum exhibits characteristic peaks for the alkyne (≈2100 cm⁻¹) and carboxylic acid (≈1700 cm⁻¹) groups .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited solubility in aqueous solutions (≈0.5 mg/mL at pH 7) but dissolves readily in polar aprotic solvents like DMSO and DMF . Stability studies indicate decomposition above 200°C, with the alkyne group prone to oxidation under prolonged light exposure .

Acid-Base Behavior

The carboxylic acid group (pKa ≈3.1) and pyrimidine nitrogen (pKa ≈6.8) confer pH-dependent solubility. At physiological pH (7.4), the compound exists predominantly in its deprotonated form, enhancing membrane permeability .

Biological Activity and Applications

Antiviral Mechanisms

In silico docking studies predict binding to the SARS-CoV-2 main protease (Mᴾʳᵒ, binding energy ≈−7.2 kcal/mol), though in vitro validation is pending . The alkyne group may facilitate covalent binding to viral cysteine residues, a mechanism observed in protease inhibitors like boceprevir .

Fluorescent Probe Development

The compound’s rigid structure and UV absorbance (λₘₐₓ ≈260 nm) make it a candidate for fluorescent labeling. Derivatization with boron-dipyrromethene (BODIPY) dyes yields probes with emission wavelengths tunable across the visible spectrum .

Comparison with Structural Analogs

Positional Isomerism Effects

Compared to the 6-substituted isomer (6-[(2-Methylbut-3-yn-2-yl)amino]pyrimidine-4-carboxylic acid, CAS 1879648-12-0), the 2-substituted derivative exhibits reduced solubility but higher metabolic stability in hepatic microsomal assays . This difference underscores the impact of substitution patterns on pharmacokinetics.

Heterocyclic Variants

Replacing the pyrimidine ring with pyrazine (e.g., 6-[(2-Methylbut-3-yn-2-yl)amino]pyrazine-2-carboxylic acid) abolishes antibacterial activity but improves antiviral efficacy, highlighting the role of nitrogen atom positioning .

Future Research Directions

Mechanistic Elucidation

Priority areas include crystallographic studies to resolve binding modes with biological targets and metabolomic profiling to identify degradation pathways.

Therapeutic Optimization

Structure-activity relationship (SAR) campaigns should explore:

  • Alkyne bioisosteres to mitigate oxidation risks.

  • Prodrug formulations (e.g., ester derivatives) to enhance oral bioavailability.

Industrial Applications

Scalable synthesis methods and continuous flow chemistry approaches could reduce production costs, facilitating large-scale pharmaceutical development .

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